6-sec-Butoxy-2-p-tolylsulfanyl-3H-pyrimidin-4-one
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Overview
Description
6-sec-Butoxy-2-p-tolylsulfanyl-3H-pyrimidin-4-one is a synthetic organic compound belonging to the pyrimidinone family. This compound is characterized by its unique structure, which includes a sec-butoxy group, a p-tolylsulfanyl group, and a pyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-sec-Butoxy-2-p-tolylsulfanyl-3H-pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.
Introduction of the sec-Butoxy Group: The sec-butoxy group can be introduced via nucleophilic substitution reactions, where a suitable sec-butyl halide reacts with the pyrimidinone intermediate.
Attachment of the p-Tolylsulfanyl Group: The p-tolylsulfanyl group is often introduced through a thiolation reaction, where a p-tolylthiol reacts with the pyrimidinone intermediate in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
6-sec-Butoxy-2-p-tolylsulfanyl-3H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the sec-butoxy or p-tolylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides, thiolates, or amines can be employed under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and alcohols.
Substitution: Various substituted pyrimidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Studied for its potential therapeutic effects, including anti-parasitic and anti-cancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-sec-Butoxy-2-p-tolylsulfanyl-3H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, its inhibition of trypanothione reductase disrupts the redox balance within parasites, leading to their death . The compound may also interact with other enzymes and receptors, modulating various biological pathways.
Comparison with Similar Compounds
Similar Compounds
6-sec-Butoxy-2-(3-chlorophenylthio)pyrimidin-4-amine: Similar in structure but with a different substituent on the pyrimidinone core.
2-p-Tolylsulfanyl-3H-pyrimidin-4-one: Lacks the sec-butoxy group, which may affect its biological activity and chemical reactivity.
Uniqueness
6-sec-Butoxy-2-p-tolylsulfanyl-3H-pyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sec-butoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. The p-tolylsulfanyl group contributes to its ability to inhibit enzymes like trypanothione reductase, making it a promising candidate for anti-parasitic drug development.
Properties
CAS No. |
284681-73-8 |
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Molecular Formula |
C15H18N2O2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-butan-2-yloxy-2-(4-methylphenyl)sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H18N2O2S/c1-4-11(3)19-14-9-13(18)16-15(17-14)20-12-7-5-10(2)6-8-12/h5-9,11H,4H2,1-3H3,(H,16,17,18) |
InChI Key |
YLSFEJHSVOKRNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CC(=O)NC(=N1)SC2=CC=C(C=C2)C |
Origin of Product |
United States |
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